molecular formula C17H23N3O3S B2860092 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865161-13-3

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2860092
CAS RN: 865161-13-3
M. Wt: 349.45
InChI Key: DEZHSDHBVKAHPL-MNDPQUGUSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They have also shown good cytotoxicity against certain human cancer cell lines .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Antimycobacterial Agents

The compound has been found to be important in the search for new antimycobacterial agents. It has been used in the design and synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives. These derivatives have shown significant antitubercular activity.

Pesticidal Properties

The compound has been used in the synthesis of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups. These synthesized compounds have exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth. Some of these compounds have also displayed lethality rates against spider mite.

Anti-hyperglycemic Efficacy

The compound has been used in the synthesis of 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, which displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. This compound also exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.

properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11(21)18-12-6-7-13-14(10-12)24-16(20(13)8-9-23-5)19-15(22)17(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZHSDHBVKAHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

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